Lipophilicity Profile: Balanced XLogP3 Relative to Key Comparators
The lipophilicity of 5-fluoro-2-(trifluoromethoxy)benzoyl chloride, as indicated by its computed XLogP3 value of 3.7 [1], positions it distinctly relative to its analogs. The 2-(trifluoromethoxy)benzoyl chloride analog (lacking the 5-fluoro substituent) exhibits a slightly higher XLogP3 of 3.8 [2], while the 5-fluoro-2-(trifluoromethyl)benzoyl chloride analog (with -CF₃ replacing -OCF₃) presents a different hydrogen-bond acceptor profile . The reduced logP of 3.7, compared to 3.8, reflects the subtle electronic influence of the 5-fluoro group and suggests a moderately lower propensity for non-specific hydrophobic interactions, which may be advantageous in achieving balanced pharmacokinetic properties when incorporated into drug candidates.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 2-(Trifluoromethoxy)benzoyl chloride: XLogP3 = 3.8 |
| Quantified Difference | ΔXLogP3 = -0.1 (target is slightly less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20 / 2025.04.14) [1][2] |
Why This Matters
In medicinal chemistry, a 0.1 logP difference can translate to a measurable shift in membrane permeability and off-target binding, guiding the selection of the optimal building block for lead optimization.
- [1] PubChem. (2025). 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride. PubChem CID 57364110. View Source
- [2] PubChem. (2025). 2-(Trifluoromethoxy)benzoyl chloride. PubChem CID 2777241. View Source
